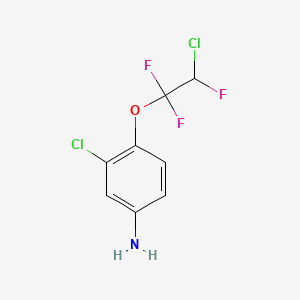
Methyl 3-(phenoxymethyl)benzoate
Descripción general
Descripción
Methyl 3-(phenoxymethyl)benzoate is a chemical compound with the CAS Number: 124397-35-9 and a molecular weight of 242.27 . It is an ester, similar to Methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 242.27 . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Polymer Synthesis
Methyl 3-(phenoxymethyl)benzoate has been utilized in polymer science, particularly in the synthesis of hyperbranched aromatic polyamides. The thermal polymerization of similar monomers leads to the formation of polymers with specific structures and solubility properties, highlighting the role of this compound derivatives in advanced polymer chemistry (Yang, Jikei, & Kakimoto, 1999).
Biodegradation and Environmental Studies
Studies on the biodegradation of compounds like this compound have provided insights into the metabolic pathways of benzene derivatives in different environmental contexts. For instance, the transformation of benzene to benzoate in nitrate-reducing and methanogenic cultures has been explored, offering a better understanding of anaerobic benzene metabolism (Ulrich, Beller, & Edwards, 2005).
Catalysis and Chemical Reactions
This compound and related compounds are also important in studies involving catalytic processes and chemical reactions. Research has been conducted on the reduction of methyl benzoate and benzoic acid on catalysts, which helps in understanding the mechanisms of various catalytic reactions (King & Strojny, 1982).
Pharmaceutical and Medicinal Research
In the pharmaceutical field, derivatives of this compound have been identified as potential therapeutic agents. For example, certain compounds were found to have antiproliferative activity toward cancer cells and may act as tubulin polymerization inhibitors (Minegishi et al., 2015).
Analytical Chemistry and Sensor Development
The compound and its derivatives are also studied in the context of analytical chemistry and sensor development. Research has been done on novel anion sensors containing components derived from this compound, demonstrating its utility in detecting specific chemical entities (Ma et al., 2013).
Environmental Remediation
This compound plays a role in studies focused on environmental remediation, such as the mineralization of phenoxybenzoates by bacterial cultures, crucial for understanding the degradation of environmental pollutants (Topp & Akhtar, 1990).
Liquid-Liquid Extraction Techniques
The compound has applications in developing extraction techniques, such as in dispersive liquid-liquid microextraction methods for preconcentrating specific ions, demonstrating its versatility in analytical methodologies (Kagaya & Yoshimori, 2012).
Safety and Hazards
Methyl 3-(phenoxymethyl)benzoate has some safety concerns. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mecanismo De Acción
Target of Action
Similar compounds such as phenoxymethylpenicillin target specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . These proteins are critical in cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Phenoxymethylpenicillin, a similar compound, inhibits the biosynthesis of cell wall mucopeptide by binding to pbps . This disrupts the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
Benzoate, a related compound, is known to be metabolized through the protocatechuate branch of the beta-ketoadipate pathway . This pathway is involved in the breakdown of aromatic compounds .
Pharmacokinetics
MDHB exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Result of Action
Similar compounds like phenoxymethylpenicillin result in bacterial death due to the disruption of cell wall synthesis .
Propiedades
IUPAC Name |
methyl 3-(phenoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVGFSXWNJDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)








